molecular formula C11H8FNO2 B575790 4-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid CAS No. 191668-31-2

4-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B575790
CAS No.: 191668-31-2
M. Wt: 205.188
InChI Key: ZIVPFZMWENLWSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorophenylacetic acid is used as an intermediate in the production of fluorinated anesthetics . It appears as a white shiny crystalline powder or flakes .


Synthesis Analysis

A series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of the Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C 13 H 9 ClFNO), was synthesized in a methanolic medium . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .


Molecular Structure Analysis

The molecular structure of similar compounds like 4-Fluorophenylboronic acid has been determined . The structure of these compounds can be characterized by 1H NMR, 13C NMR, 19F NMR, and HRMS .


Chemical Reactions Analysis

4-Fluorophenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .


Physical And Chemical Properties Analysis

4-Fluorophenylacetic acid is insoluble in water . It has a melting point of 262-265 °C .

Scientific Research Applications

Antibacterial Applications

A study by Narita et al. (1986) explored the synthesis and structure-activity relationship of 1-(4-fluorophenyl)- and 1-(2,4-difluorophenyl)-6-substituted-4-pyridone-3-carboxylic acids, highlighting their antibacterial activity and urinary recovery in mice. The research emphasized the impact of substituents on antibacterial activity, with certain compounds exhibiting in vitro activity comparable to existing antibacterial agents (Narita et al., 1986).

Synthesis and Reactivity Studies

Murthy et al. (2017) conducted a study on the synthesis, characterization, and reactivity of 4-chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, a compound closely related to 4-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid. This research provides insights into the molecular stability, charge transfer, and potential applications in non-linear optics of similar compounds (Murthy et al., 2017).

Electrochromic Properties

A study by Arslan et al. (2007) on the synthesis and polymerization of 1-(4-Fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole, closely related to the chemical of interest, revealed significant electrochromic properties. This research has implications for the development of electrochromic devices, highlighting the material's potential in color-changing applications (Arslan et al., 2007).

Pharmaceutical Research

A study by Muchowski et al. (1985) synthesized 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, including compounds with 4-fluorophenyl groups. This research focused on their analgesic and anti-inflammatory activity, demonstrating the pharmaceutical potential of compounds structurally related to this compound (Muchowski et al., 1985).

Synthesis of Related Compounds

The synthesis of various related compounds, such as N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, has been documented. Such syntheses offer a deeper understanding of the chemical properties and potential applications of this compound derivatives (Zhou et al., 2021).

Safety and Hazards

4-Fluorophenylacetic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Future research could focus on the development of low-toxicity and high-efficiency fungicides . Additionally, the use of 4-Fluorophenylboronic acid in coupling reactions could be explored further .

Properties

IUPAC Name

4-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15/h1-6,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVPFZMWENLWSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC=C2C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191668-31-2
Record name 4-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.